Diethylene glycol monostearate chemical structure and properties
Diethylene glycol monostearate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylene glycol monostearate (DGMS) is a non-ionic surfactant of significant interest across various scientific and industrial fields, including pharmaceuticals and cosmetics. As an ester of stearic acid and diethylene glycol, its amphiphilic nature, conferred by a hydrophilic diethylene glycol head and a hydrophobic stearic acid tail, allows it to function effectively as an emulsifier, stabilizer, and opacifier.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analysis of diethylene glycol monostearate, with a focus on its applications in research and drug development.
Chemical Structure and Identity
Diethylene glycol monostearate is the ester produced from the chemical reaction between one mole of stearic acid and one mole of diethylene glycol.[1] Its structure is fundamental to its function as a surfactant, enabling the stabilization of oil-in-water emulsions by reducing interfacial tension.[1]
Physicochemical Properties
Diethylene glycol monostearate is typically a cream-colored, waxy solid.[1] Its properties can vary slightly depending on the grade, particularly the amount of free acid content, which influences its self-emulsifying capabilities.[1]
| Property | Value | Reference(s) |
| Molecular Weight | 372.59 g/mol | [1][3] |
| Appearance | Cream-colored, waxy solid | [1] |
| Melting Point | 45–55 °C | [1] |
| Boiling Point | 473 °C at 760 mmHg | [1] |
| Density | 0.933 g/cm³ | [1] |
| Flash Point | 147.3 °C | |
| Hydrophilic-Lipophilic Balance (HLB) | 2.8 (non-self-emulsifying) - 5.4 (self-emulsifying) | [1] |
| Vapor Pressure | 6.22E-11 mmHg at 25°C |
Synthesis of Diethylene Glycol Monostearate
The primary method for synthesizing diethylene glycol monostearate is through the esterification of diethylene glycol with stearic acid.[1] This process can be catalyzed by either acid or enzymatic agents.
General Experimental Protocol: Acid-Catalyzed Esterification
This protocol describes a common laboratory-scale synthesis.
Materials:
-
Stearic Acid
-
Diethylene Glycol
-
Acid Catalyst (e.g., sulfuric acid, boric acid)[1]
-
Reactor with heating, stirring, and a distillation setup to remove water
Procedure:
-
Charging the Reactor: Add quantitative amounts of stearic acid and diethylene glycol to the reaction vessel. A molar excess of diethylene glycol is often used to favor the formation of the monoester over the diester.[1] Studies have shown that increasing the glycol-to-acid molar ratio can significantly increase the yield of the monostearate.[1]
-
Catalyst Addition: Introduce a catalytic amount of the acid catalyst.
-
Reaction: Heat the mixture to a temperature typically ranging from 140°C to 200°C with continuous stirring.[1] The water produced during the reaction is continuously removed via distillation to drive the equilibrium towards the product.
-
Monitoring: The reaction progress can be monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a specified threshold (e.g., 3 mg KOH/g).[5]
-
Purification: After completion, the excess diethylene glycol may need to be removed, and the product is filtered to yield diethylene glycol monostearate.
Optimization:
-
Molar Ratio: Controlling the molar ratio of reactants is crucial to minimize the formation of diethylene glycol distearate.[1]
-
Temperature: The reaction temperature affects the reaction rate and should be carefully controlled.[1]
-
Catalyst: The choice and concentration of the catalyst influence the reaction speed and yield.[1]
Synthesis Pathway Diagram
The following diagram illustrates the acid-catalyzed esterification process for synthesizing diethylene glycol monostearate.
Caption: Acid-catalyzed esterification of stearic acid and diethylene glycol.
Analytical Methodologies
A variety of analytical techniques are employed to characterize diethylene glycol monostearate and assess its purity. These include Fourier-transform infrared spectroscopy (FTIR) to monitor ester bond formation, gas chromatography (GC) to quantify unreacted fatty acids, and Nuclear Magnetic Resonance (NMR) to confirm the structure.[1]
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for the analysis of diethylene glycol monostearate and the determination of free diethylene glycol.[3][6]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Reverse-Phase C18 Column
-
Detector (e.g., Refractive Index Detector or MS detector)
Reagents:
-
Acetonitrile (MeCN), HPLC grade
-
Water, HPLC grade
-
Phosphoric Acid or Formic Acid (for MS compatibility)[3]
-
Tetrahydrofuran (for sample preparation)[6]
-
Diethylene Glycol Monostearate standard
-
Diethylene Glycol standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, with a small amount of phosphoric acid (or formic acid for MS).[3] A typical composition could be a gradient or isocratic mixture depending on the specific separation required.
-
Standard Preparation: Accurately weigh and dissolve diethylene glycol monostearate and diethylene glycol standards in tetrahydrofuran to prepare stock solutions.[6] Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Accurately weigh and dissolve the diethylene glycol monostearate sample in tetrahydrofuran to a known concentration (e.g., ~40 mg/mL).[6]
-
Chromatographic Analysis:
-
Set the column temperature and flow rate.
-
Inject equal volumes (e.g., 40 µL) of the standards and the sample solution into the chromatograph.[6]
-
Record the chromatograms and measure the peak responses.
-
-
Data Analysis:
-
Identify the peaks corresponding to diethylene glycol monostearate, diesters, and free diethylene glycol based on the retention times of the standards.[6]
-
Construct a calibration curve for free diethylene glycol using the standard solutions.
-
Calculate the percentage of monoesters and the concentration of free diethylene glycol in the sample.[6]
-
Applications in Research and Drug Development
The amphiphilic properties of diethylene glycol monostearate make it a valuable excipient in pharmaceutical formulations.
-
Emulsifier and Stabilizer: It is widely used to stabilize creams, lotions, and ointments.[7]
-
Drug Delivery: There is ongoing research into its use in the preparation of lipid nanoparticles for drug delivery systems.[1]
-
Functional Materials: Its self-assembling properties are being explored for the creation of novel functional materials, such as stimuli-responsive polymers for controlled drug release.[1]
Safety and Toxicology
Diethylene glycol monostearate is generally considered to have low toxicity.
| Safety Data | Value | Species | Reference(s) |
| Oral LD50 | > 10 g/kg | Rat | [8] |
| Dermal LD50 | No data available | - | [8] |
| Inhalation LC50 | No data available | - | [8] |
It is not classified as a hazardous chemical under normal conditions of use.[9] However, standard laboratory safety practices, such as wearing personal protective equipment, should always be followed.[8]
Logical Relationships of DGMS Properties
The following diagram illustrates the relationship between the molecular structure of diethylene glycol monostearate and its key functional properties.
Caption: Relationship between DGMS structure and its functional properties.
References
- 1. Diethylene glycol monostearate | 106-11-6 | Benchchem [benchchem.com]
- 2. Diglycol monostearate | C22H44O4 | CID 7788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethylene glycol monostearate | SIELC Technologies [sielc.com]
- 4. SID 134971491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102311338A - Method for high-efficiency synthesis of ethylene glycol mono stearate - Google Patents [patents.google.com]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. procurementresource.com [procurementresource.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. hallstar-sds.thewercs.com [hallstar-sds.thewercs.com]
